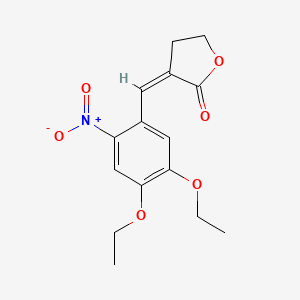

3-(4,5-diethoxy-2-nitrobenzylidene)dihydrofuran-2(3H)-one

説明

3-(4,5-Diethoxy-2-nitrobenzylidene)dihydrofuran-2(3H)-one is a synthetic organic compound featuring a dihydrofuran-2(3H)-one core fused with a 4,5-diethoxy-2-nitrobenzylidene moiety. The nitro group at the 2-position of the aromatic ring and the ethoxy groups at the 4- and 5-positions distinguish it from related compounds.

特性

分子式 |

C15H17NO6 |

|---|---|

分子量 |

307.30 g/mol |

IUPAC名 |

(3Z)-3-[(4,5-diethoxy-2-nitrophenyl)methylidene]oxolan-2-one |

InChI |

InChI=1S/C15H17NO6/c1-3-20-13-8-11(7-10-5-6-22-15(10)17)12(16(18)19)9-14(13)21-4-2/h7-9H,3-6H2,1-2H3/b10-7- |

InChIキー |

OBARWZGPUBMWJG-YFHOEESVSA-N |

異性体SMILES |

CCOC1=C(C=C(C(=C1)/C=C\2/CCOC2=O)[N+](=O)[O-])OCC |

正規SMILES |

CCOC1=C(C=C(C(=C1)C=C2CCOC2=O)[N+](=O)[O-])OCC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-diethoxy-2-nitrobenzylidene)dihydrofuran-2(3H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4,5-diethoxy-2-nitrobenzaldehyde and dihydrofuran-2(3H)-one.

Condensation Reaction: The key step involves the condensation of 4,5-diethoxy-2-nitrobenzaldehyde with dihydrofuran-2(3H)-one in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like ethanol or methanol.

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Purification: The crude product is purified by recrystallization or column chromatography to obtain pure 3-(4,5-diethoxy-2-nitrobenzylidene)dihydrofuran-2(3H)-one.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to increase efficiency and yield. Additionally, industrial production would require stringent quality control measures to ensure the purity and consistency of the final product.

化学反応の分析

Synthetic Formation via Knoevenagel Condensation

The compound is likely synthesized via a Knoevenagel condensation between 4,5-diethoxy-2-nitrobenzaldehyde and dihydrofuran-2(3H)-one (or its enol tautomer). This reaction typically employs:

Mechanistic Steps :

-

Deprotonation of the active methylene group in dihydrofuran-2(3H)-one.

-

Nucleophilic attack on the aldehyde carbonyl.

-

Elimination of water to form the α,β-unsaturated ketone (benzylidene moiety).

Nitro Group Reduction

The nitro group (-NO₂) can be reduced to an amine (-NH₂) under catalytic hydrogenation:

Product : 3-(4,5-diethoxy-2-aminobenzylidene)dihydrofuran-2(3H)-one.

Double Bond Hydrogenation

The exocyclic C=C bond in the benzylidene group can undergo selective hydrogenation:

Product : 3-(4,5-diethoxy-2-nitrobenzyl)dihydrofuran-2(3H)-one.

Michael Addition

The α,β-unsaturated ketone system can act as a Michael acceptor:

-

Example : Reaction with methylmagnesium bromide yields a 1,4-adduct.

Nucleophilic Attack on the Lactone Carbonyl

The lactone carbonyl is susceptible to nucleophilic ring-opening:

-

Product : A carboxylic acid derivative or amide, depending on conditions.

Cycloaddition Reactions

The benzylidene moiety may participate in [4+2] Diels-Alder reactions :

Product : Fused bicyclic adducts with potential applications in medicinal chemistry .

Oxidation of the Furan Ring

The dihydrofuran ring can be oxidized to a γ-lactone or furanone derivative:

Demethylation of Ethoxy Groups

Ethoxy groups (-OCH₂CH₃) can undergo hydrolysis under acidic conditions:

Photochemical Reactivity

The nitro group may facilitate photoinduced electron transfer , leading to:

科学的研究の応用

3-(4,5-diethoxy-2-nitrobenzylidene)dihydrofuran-2(3H)-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of advanced materials, such as polymers and dyes.

作用機序

The mechanism of action of 3-(4,5-diethoxy-2-nitrobenzylidene)dihydrofuran-2(3H)-one depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound belongs to the dihydrofuran-2(3H)-one family, which includes derivatives with varying substituents. Below is a detailed comparison with key analogs:

Table 1: Key Structural and Functional Comparisons

Electronic and Steric Effects

- Nitro vs. Methoxy/Hydroxyl Groups : The nitro group in the target compound is strongly electron-withdrawing, increasing the electrophilicity of the benzylidene moiety compared to methoxy or hydroxyl analogs. This enhances reactivity in nucleophilic additions or cycloadditions .

- Ethoxy vs.

生物活性

3-(4,5-Diethoxy-2-nitrobenzylidene)dihydrofuran-2(3H)-one, with the CAS number 92647-58-0, is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological activity, including antioxidant, antibacterial, and anticancer properties, supported by data tables and case studies.

- Molecular Formula : C15H17NO6

- Molecular Weight : 307.2986 g/mol

- Density : 1.297 g/cm³

- Boiling Point : 553.7°C at 760 mmHg

- Flash Point : 249.7°C

Antioxidant Activity

Research indicates that compounds similar to 3-(4,5-diethoxy-2-nitrobenzylidene)dihydrofuran-2(3H)-one exhibit strong antioxidant properties. These properties are crucial in combating oxidative stress, which is linked to various diseases.

Antibacterial Activity

The antibacterial efficacy of this compound has been explored against several bacterial strains. The presence of the nitro group in its structure is believed to enhance its antimicrobial activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These findings suggest that the compound could be a potential candidate for developing new antibacterial agents.

Anticancer Activity

The anticancer potential of 3-(4,5-diethoxy-2-nitrobenzylidene)dihydrofuran-2(3H)-one has been evaluated in various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the benzylidene moiety significantly influence cytotoxicity.

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induces apoptosis via mitochondrial pathway. |

| HeLa (Cervical) | 10.0 | Inhibits cell proliferation and induces G1 arrest. |

Case Studies

-

Study on Antioxidant Effects :

A study conducted on ulcerated rats demonstrated that treatment with the compound led to a marked reduction in oxidative stress markers, suggesting its potential as a therapeutic agent for oxidative stress-related conditions . -

Antibacterial Efficacy :

In a comparative study against common pathogens, the compound exhibited superior activity compared to traditional antibiotics, indicating its potential for use in treating resistant bacterial infections . -

Anticancer Research :

A recent investigation into the effects of this compound on various cancer cell lines revealed significant cytotoxic effects, particularly in breast and cervical cancer cells, attributed to its ability to induce apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。